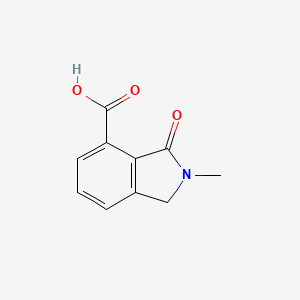

2-Methyl-3-oxoisoindoline-4-carboxylic acid

Description

2-Methyl-3-oxoisoindoline-4-carboxylic acid (CAS: 1432678-91-5) is a bicyclic heterocyclic compound featuring an isoindoline core substituted with a methyl group at position 2, a ketone group at position 3, and a carboxylic acid moiety at position 4 . The compound’s stereochemistry and intermolecular interactions (e.g., hydrogen bonding and C–H···π interactions) are critical for its crystallization behavior, as observed in structurally related isoindoline derivatives .

Properties

IUPAC Name |

2-methyl-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-5-6-3-2-4-7(10(13)14)8(6)9(11)12/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMZHWJYINJEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxoisoindoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-oxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyisoindoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated isoindoline derivatives.

Scientific Research Applications

2-Methyl-3-oxoisoindoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoindoline-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxoisoindoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs of 2-methyl-3-oxoisoindoline-4-carboxylic acid and their distinguishing features:

Biological Activity

2-Methyl-3-oxoisoindoline-4-carboxylic acid (CAS number 14262-20-5) is a heterocyclic compound with significant biological activity. Its unique structure, characterized by an isoindoline ring system, a carboxylic acid group, and a keto group, allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H9NO3

- Molecular Weight : Approximately 191.18 g/mol

The compound's reactivity is attributed to its functional groups, which facilitate interactions with biological systems.

Research indicates that this compound may exhibit various biological activities through the following mechanisms:

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress.

- Cellular Interaction : It has been observed to bind with specific proteins involved in cellular signaling pathways, which can influence cell proliferation and apoptosis.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, making it a candidate for further investigation in drug development .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Potential to reduce oxidative stress through free radical scavenging. |

| Antimicrobial | Exhibits activity against various bacterial strains; further studies needed. |

| Anticancer | Shows promise in inhibiting cancer cell growth; requires more research. |

| Protein Binding | Interacts with proteins involved in critical biochemical pathways. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Studies : Research indicated that related isoindoline derivatives possess antioxidant properties, suggesting that this compound may similarly protect cells from oxidative damage.

- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibits activity against certain bacterial strains, indicating potential for development as an antimicrobial agent .

- Cancer Cell Line Studies : Investigations into its effects on cancer cell lines revealed that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. One common method includes reacting methyl 2-nitrophenylacetic acid with formaldehyde under specific conditions to yield the desired product.

This compound serves as an intermediate in pharmaceutical synthesis due to its biological activities and is also utilized in the production of dyes and pigments .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-3-oxoisoindoline-4-carboxylic acid, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted phthalic acid derivatives or condensation of methylamine precursors with carbonyl-containing intermediates. For example, isoindoline derivatives are often synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling reactions. Critical parameters include reaction temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric control of methylamine equivalents to avoid overalkylation. Evidence from analogous compounds, such as 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, highlights the use of pyromellitic anhydride and acetic acid as key reagents .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., methyl groups at δ ~2.1 ppm) and carbonyl carbons (δ ~170–180 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHNO, expected m/z ≈ 191.18) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% by area normalization) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

Advanced Research Questions

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound derivatives for optimizing biological activity?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 2-methyl or 4-carboxylic acid positions to alter steric/electronic effects. For example, replacing the methyl group with trifluoromethyl enhances lipophilicity and membrane permeability.

- Bioisosteric Replacement : Substitute the isoindoline ring with quinoline (as in 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to improve target binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like p38 MAP kinase or bacterial enzymes .

Q. How do researchers address discrepancies in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer :

- Standardization : Use reference compounds (e.g., SB-202190 for kinase inhibition) to calibrate assay conditions .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to harmonize data from heterogeneous studies.

- Reproducibility Checks : Validate key findings in orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What advanced techniques are used to investigate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by HPLC-MS to identify degradation products.

- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS/MS.

- Microsomal Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to profile phase I metabolites .

Q. How can X-ray crystallography or computational methods resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water) to determine the dominant tautomer (e.g., keto-enol equilibrium).

- Density Functional Theory (DFT) : Calculate relative energies of tautomers using Gaussian software (B3LYP/6-31G* basis set) to predict stability .

Methodological Guidelines

- Experimental Design : Follow USP guidelines for compound characterization (e.g., ≥95% purity by HPLC) and include triplicate measurements for biological assays .

- Data Analysis : Use GraphPad Prism for dose-response curves (4-parameter logistic model) and report IC values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.